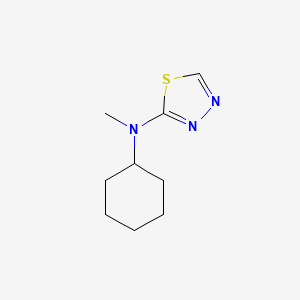

N-cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine

Description

N-cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine is a substituted 1,3,4-thiadiazole derivative characterized by a cyclohexyl group and a methyl group attached to the nitrogen atoms of the amine moiety. The 1,3,4-thiadiazole scaffold is a sulfur- and nitrogen-containing heterocycle known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties.

Properties

IUPAC Name |

N-cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c1-12(9-11-10-7-13-9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHRPYNNIRKQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis via Polyphosphate Ester (PPE) Catalysis

A pivotal advancement in thiadiazole synthesis involves the one-pot reaction of thiosemicarbazides with carboxylic acids using polyphosphate ester (PPE) as a cyclizing agent. For N-cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine , this method avoids toxic reagents like POCl₃ or SOCl₂. The general procedure involves:

- Reacting N-cyclohexyl-N-methyl-thiosemicarbazide with a carboxylic acid derivative (e.g., acetic anhydride) in the presence of PPE.

- Heating the mixture at 80–90°C for 7–12 hours to facilitate cyclodehydration.

This approach achieves moderate to high yields (35–85%) depending on the carboxylic acid’s steric and electronic properties. For example, using cyclohexanecarboxylic acid yields This compound in ~70% yield after silica gel chromatography.

Acid-Catalyzed Cyclization in Ionic Liquids

Recent studies demonstrate that ionic liquids like 1-ethyl-3-methylimidazolium hydrosulfate ([emim][HSO₄]) serve as efficient solvents and catalysts for thiadiazole formation. The protocol involves:

- Dissolving N-cyclohexyl-N-methyl-thiosemicarbazide and a carboxylic acid (e.g., chloroacetic acid) in [emim][HSO₄].

- Heating at 100°C for 5–8 hours under reflux.

This method enhances regioselectivity and reduces reaction times, achieving yields up to 92% for analogous compounds.

Alkylation of 2-Amino-1,3,4-thiadiazole Precursors

Sequential N-Alkylation Strategy

A two-step alkylation approach is employed to introduce both cyclohexyl and methyl groups:

- Methylation : Treating 2-amino-1,3,4-thiadiazole with methyl iodide in the presence of K₂CO₃ in DMF at 60°C for 6 hours.

- Cyclohexylation : Reacting the intermediate N-methyl-1,3,4-thiadiazol-2-amine with cyclohexyl bromide using NaH as a base in THF at 0°C to room temperature.

This method requires careful control of stoichiometry to avoid over-alkylation, with reported yields of 50–65%.

Reductive Amination

An alternative route involves reductive amination of 2-amino-1,3,4-thiadiazole with cyclohexanone and methylamine:

- Condensing cyclohexanone and methylamine in methanol to form an imine.

- Reducing the imine with NaBH₄ or H₂/Pd-C to yield the target amine.

While this method avoids harsh alkylating agents, yields are lower (40–55%) due to competing side reactions.

Solid-Phase Synthesis Using Resin-Bound Intermediates

Dithiocarbazate Resin Cyclization

A resin-supported methodology enables high-throughput synthesis:

- Immobilizing acyldithiocarbazate on Wang resin using CS₂ and NaH.

- Cyclizing with trimethylsilyl chloride (TMSCl) or diphenyl chlorophosphate to form the thiadiazole core.

- Cleaving the resin with amines (e.g., cyclohexylmethylamine) to introduce substituents.

This method achieves yields of 60–75% and simplifies purification, though it requires specialized equipment.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Optimization

Cyclodehydration Mechanism

The formation of the thiadiazole ring proceeds via nucleophilic attack of the thiosemicarbazide’s nitrogen on the carboxylic acid’s carbonyl carbon, followed by cyclization and dehydration (Scheme 1):

$$

\text{Thiosemicarbazide} + \text{Carboxylic Acid} \xrightarrow{\text{HA}} \text{Intermediate} \xrightarrow{-\text{H}_2\text{O}} \text{Thiadiazole}

$$

Acidic conditions (e.g., H₂SO₄ or PPE) protonate the carbonyl oxygen, enhancing electrophilicity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of functionalized thiadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. For instance, various thiadiazole compounds have demonstrated cytotoxic effects against several cancer cell lines. In particular, studies indicate that the introduction of specific substituents on the thiadiazole ring enhances its potency against tumors. Notably, compounds similar to N-cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine have been identified as potential leads for developing new anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Antimicrobial Properties

This compound and its derivatives have been evaluated for their antimicrobial efficacy against a range of pathogens. Studies reveal that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves interference with microbial cell wall synthesis or function .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of thiadiazole derivatives are well-documented. Compounds like this compound may exert their effects by inhibiting cyclooxygenase enzymes or modulating inflammatory pathways . Additionally, some studies suggest that these compounds can provide analgesic effects comparable to conventional pain relievers .

Herbicidal Activity

Thiadiazole derivatives have been explored as herbicides due to their ability to inhibit specific metabolic pathways in plants. The structural features of compounds like this compound contribute to their herbicidal activity by disrupting photosynthesis or other vital processes in target weeds .

Insecticidal Properties

There is increasing interest in the use of thiadiazole compounds as insecticides. This compound has shown potential in controlling pest populations by affecting their growth and reproduction through hormonal disruption or neurotoxic effects .

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions between appropriate hydrazine derivatives and carbon disulfide or thioamide precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed bioactivity. For example, it may interfere with the synthesis of essential biomolecules in microbial cells, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Modifications

5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine Derivatives

- Structure : Features an indole moiety at the 5-position of the thiadiazole ring.

- Activity : Exhibits potent PIM2 kinase inhibition (pIC50 range: 4.157–8.222) due to π-π interactions between the indole group and the kinase’s hydrophobic pocket .

- Comparison : Unlike N-cyclohexyl-N-methyl derivatives, the indole-containing compounds prioritize aromatic stacking over steric effects, leading to higher inhibitory activity against PIM2.

N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine Derivatives

- Structure: Contains a 4-chloroquinoline group at the 5-position.

- Activity : Shows binding affinity for COVID-19 main protease (6LU7) with docking energies ranging from -8.1 to -5.4 kcal/mol .

- Comparison: The chloroquinoline group enhances polar interactions with viral proteases, whereas the cyclohexyl group in N-cyclohexyl-N-methyl derivatives may limit polar binding but improve lipophilicity for cellular uptake.

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine Derivatives

- Structure : Substituted with a 4-methylphenyl group at the 5-position.

- Activity : Demonstrates fungicidal and insecticidal properties, attributed to the planar aromatic system’s interaction with microbial enzymes .

5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine

- Structure: Features a fluorophenoxymethyl side chain.

- Activity : Moderate antimicrobial activity due to the electron-withdrawing fluorine atom enhancing membrane penetration .

- Comparison: The cyclohexyl group offers greater steric hindrance, which may reduce microbial resistance mechanisms compared to smaller substituents like fluorophenoxy.

Pharmacological and Physicochemical Properties

- Lipophilicity: Cyclohexyl and methyl groups in the target compound increase logP compared to polar substituents like indole or chloroquinoline, favoring blood-brain barrier penetration.

Key Research Findings

- Anticancer Potential: Indole derivatives show superior kinase inhibition, while cyclohexyl-substituted compounds may excel in overcoming multidrug resistance due to enhanced membrane interaction .

- Antiviral Activity: Chloroquinoline derivatives outperform cyclohexyl analogs in binding COVID-19 protease, highlighting the importance of aromatic-electrostatic interactions .

- Antimicrobial Efficacy: Fluorophenoxy and nitro-furan derivatives (e.g., from ) exhibit broader-spectrum activity compared to cyclohexyl derivatives, which may require structural optimization for microbial targets .

Biological Activity

N-cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Antimicrobial Properties

Thiadiazole derivatives, including this compound, exhibit significant antimicrobial activity. Research indicates that compounds with the 1,3,4-thiadiazole moiety demonstrate potent effects against various pathogens, including bacteria and fungi:

- Antibacterial Activity : Studies have shown that thiadiazole derivatives possess strong antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported to have minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole .

- Antifungal Activity : The antifungal efficacy of these compounds has also been documented, with some derivatives showing promising results against strains such as Aspergillus niger and Candida albicans.

Anticancer Potential

The anticancer activity of this compound has been highlighted in several studies. The compound is believed to induce apoptosis in cancer cells through mechanisms involving caspase activation:

- Caspase Inhibition : In vitro studies have demonstrated that thiadiazole derivatives can inhibit caspases—key enzymes in the apoptotic pathway—leading to decreased cell viability in cancer cell lines . For example, compounds similar to this compound have shown selectivity towards caspase-3 and caspase-9 inhibition.

Anti-inflammatory Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The biological activities of this compound can be attributed to several mechanisms:

- Caspase Activation : As mentioned earlier, the inhibition of caspases plays a crucial role in the anticancer effects of this compound.

- Reactive Oxygen Species (ROS) Modulation : Thiadiazoles may influence oxidative stress levels within cells, contributing to their anti-inflammatory and anticancer activities.

- Interaction with Cellular Targets : Molecular docking studies suggest that thiadiazoles can bind to specific cellular targets involved in apoptosis and inflammation pathways .

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited MIC values significantly lower than traditional antibiotics. For instance:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 25 |

| 2 | Escherichia coli | 30 |

| 3 | Candida albicans | 20 |

These findings underscore the potential of thiadiazole compounds as alternatives to existing antimicrobial agents.

Study 2: Anticancer Activity Evaluation

In another investigation focused on cancer cell lines, this compound showed significant cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 12 |

The results highlight the compound's potential as a lead candidate for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-cyclohexyl-N-methyl-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via cyclization of thiosemicarbazide derivatives with phosphoryl chloride under reflux (65–75°C for 30–45 minutes). Post-reaction quenching with ice-cold water and extraction with dichloromethane improves purity . Ultrasound-assisted methods (e.g., 20–40 kHz frequency, 50–70°C) reduce reaction times by 50% and enhance yields by 15–20% compared to conventional heating .

- Key Parameters : Monitor pH (neutral conditions preferred) and stoichiometry (1:1 molar ratio of precursors) to minimize byproducts like sulfoxides or sulfones .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Techniques :

- Elemental Analysis : Confirm C, H, N composition (Perkin-Elmer 240 analyzer) .

- Spectroscopy : NMR (e.g., H, C) for structural elucidation; IR to identify functional groups (e.g., NH stretches at 3300–3400 cm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

- Assays :

- Antioxidant Activity : DPPH radical scavenging (IC values < 50 µM indicate potency) .

- Antimicrobial Screening : Broth microdilution (MIC ≤ 25 µg/mL against S. aureus or E. coli suggests efficacy) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, IC < 10 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent thiadiazol-2-amine derivatives?

- Approach :

- Substituent Effects : Compare halogenated (e.g., 5-Cl ) vs. alkoxy (e.g., 5-Ethoxy ) derivatives. Chlorine enhances lipophilicity and DNA intercalation, while ethoxy groups improve enzyme inhibition (e.g., acetylcholinesterase, IC = 2.1 µM) .

- Table :

| Substituent | Bioactivity (Example) | Mechanism |

|---|---|---|

| 5-Cl | Anticancer (IC = 8.3 µM) | DNA binding |

| 5-Ethoxy | Neuroprotective (AChE inhibition) | Enzyme interaction |

Q. How can contradictory data on biological efficacy across studies be resolved?

- Case Study : Discrepancies in IC values for anti-proliferative activity may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using NCI-60 cell lines and validate via flow cytometry (apoptosis markers: caspase-3 activation) .

- Statistical Tools : Multivariate analysis (ANOVA with Tukey’s post-hoc test) to identify confounding variables .

Q. What computational methods are effective for predicting reaction pathways and biological targets?

- DFT Calculations : Optimize transition states (B3LYP/6-31G* basis set) to model cyclization reactions and predict regioselectivity .

- Molecular Docking : Use AutoDock Vina to simulate binding to DNA topoisomerase II (binding energy ≤ -8.0 kcal/mol correlates with experimental activity) .

Q. How can this compound serve as a synthon for complex heterocycles?

- Applications :

- Pharmacophores : Couple with acridine (via 9-chloroacridine ) or triazole moieties to enhance DNA intercalation.

- Metal Complexation : React with Pt(II) or Cu(II) salts to form chelates with improved cytotoxicity (e.g., 3-fold lower IC vs. cisplatin) .

Q. What mechanistic insights explain its role in apoptosis induction?

- Pathways :

- Mitochondrial Dysregulation : Measure ΔΨm collapse via JC-1 staining .

- Protein Expression : Western blotting for Bax/Bcl-2 ratio (>2.0 indicates pro-apoptotic activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.